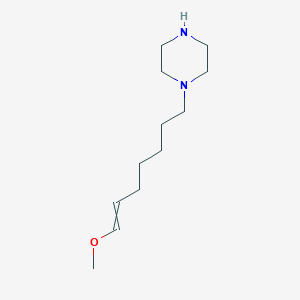![molecular formula C18H16S B12522104 1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene CAS No. 748158-72-7](/img/structure/B12522104.png)
1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene is a chemical compound characterized by the presence of a naphthalene ring bonded to a sulfanyl group, which is further attached to a 3,5-dimethylphenyl group
Preparation Methods
The synthesis of 1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene typically involves the reaction of 3,5-dimethylthiophenol with a naphthalene derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene can be compared with other similar compounds, such as:
3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione: This compound has a similar sulfanyl group but differs in the structure of the naphthalene ring and the presence of additional functional groups.
Other naphthalene derivatives: Compounds with different substituents on the naphthalene ring can exhibit varying properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Conclusion
This compound is a compound of significant interest in various fields of scientific research Its unique structure allows it to undergo a range of chemical reactions and exhibit diverse applications in chemistry, biology, medicine, and industry
Properties
CAS No. |
748158-72-7 |
|---|---|
Molecular Formula |
C18H16S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)sulfanylnaphthalene |
InChI |
InChI=1S/C18H16S/c1-13-10-14(2)12-16(11-13)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3 |
InChI Key |
ZLKNJRGNWIHBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


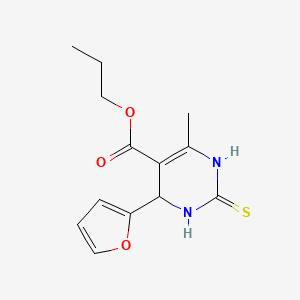
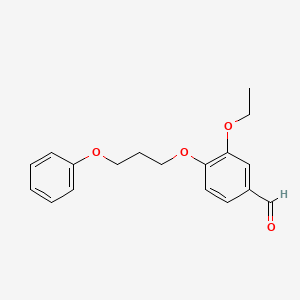
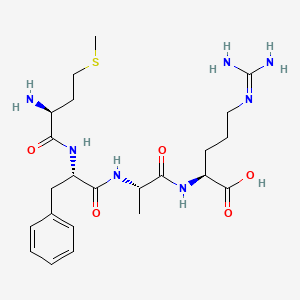

![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)
![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)
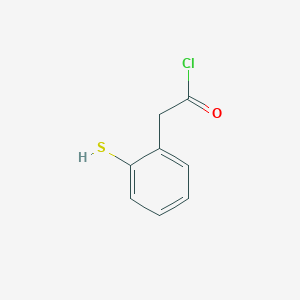
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)

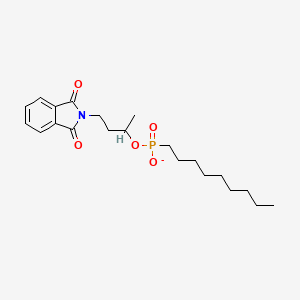
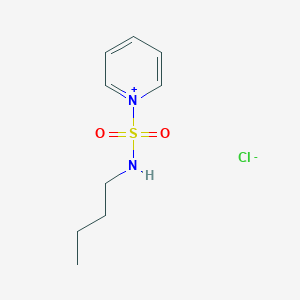
![N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12522068.png)

